molecular formula C12H16O4 B8300975 Methyl 5-(2,4-dihydroxyphenyl)pentanoate

Methyl 5-(2,4-dihydroxyphenyl)pentanoate

Cat. No. B8300975
M. Wt: 224.25 g/mol
InChI Key: VSTYEVIJFQJKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(2,4-dihydroxyphenyl)pentanoate is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-(2,4-dihydroxyphenyl)pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(2,4-dihydroxyphenyl)pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 5-(2,4-dihydroxyphenyl)pentanoate

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 5-(2,4-dihydroxyphenyl)pentanoate

InChI

InChI=1S/C12H16O4/c1-16-12(15)5-3-2-4-9-6-7-10(13)8-11(9)14/h6-8,13-14H,2-5H2,1H3

InChI Key

VSTYEVIJFQJKEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC1=C(C=C(C=C1)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1 liter 3 neck round-bottomed flask was charged with 35.7 g (150 mmols) of the 5-(2,4-dimethoxyphenyl)-pentanoic acid (4a) and a stir bar. The flask was set into a suitably sized heating mantle supported on a stirring plate with a strong stirring magnet. The flask was fitted with a thermometer, reflux condenser, and argon inlet. Then 400 ml of acetic acid was added via the thermometer port. The mixture was stirred and warmed to dissolve the solid. This was followed by addition of 68 ml (600 mmols) of 48% aqueous hydrobromic acid. The thermometer was replaced and the flask was flushed with argon. With the cooling water on, the flask was heated to reflux. The reflux was maintained for 16 hours, the mixture was cooled and concentrated on a rotary evaporator. 1 L of methanol was added, and HCl was bubbled in for 5 minutes with a sparger, at a moderate rate. The warm solution was allowed to cool and evaporated. The resulting syrup dissolved in 200 ml of ethyl acetate. The solution was washed with 100 ml water, twice with 100 ml of saturated sodium bicarbonate and once with saturated sodium chloride. The organic layer was dried over sodium sulfate and evaporated to a syrup. The crude product was purified on silica eluting with 3:1 to 2:1 hexane-ethyl acetate. Concentration of the pure product fractions afforded 18.5 g (55%) of desired product. 1H NMR (DMSO-d6) δ: 9.01 (s, 1H), 8.92 (s, 1H), 6.75 (d, J=8.2 Hz, 1H), 6.23 (d, J=2 Hz, 1H), 6.10 (dd, J1=2 Hz, J2=8.2 Hz, 1H), 3.56 (s, 3H), 2.37 (t, J=7 Hz, 2H), 2.29 (t, J=7 Hz, 2H), 1.48 (m, 4H).
[Compound]
Name
3
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
35.7 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
55%

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